(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate
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Overview
Description
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Mechanism of Action
Target of Action
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, also known as diethyl (tert-Butoxycarbonyl)-L-glutamate, is a derivative of amino acids It’s known that amino acid derivatives often interact with various enzymes and receptors in the body, playing crucial roles in numerous biochemical processes .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used in organic synthesis for the protection of amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
The compound is likely involved in the synthesis of Boc derivatives of amino acids . The Boc group serves as a protective group for amines during peptide synthesis, preventing unwanted side reactions . After the desired reactions are complete, the Boc group can be removed to reveal the amine .
Result of Action
The result of the action of this compound is the successful synthesis of Boc-protected amino acid derivatives . These derivatives can then be used in further reactions, such as peptide synthesis .
Action Environment
The action of this compound, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the removal of the Boc group typically requires acidic conditions .
Biochemical Analysis
Biochemical Properties
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate is a tert-butyloxycarbonyl-protected amino acid derivative . It has been used as a starting material in dipeptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the synthesis of dipeptides . The compound, when used with a specific coupling reagent, enhances amide formation, leading to the production of dipeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate typically involves multiple steps. One common method starts with the protection of the amino group using the Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions often result in the formation of free amines after Boc deprotection .
Scientific Research Applications
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound is similar in structure but contains an additional iodinated aromatic ring.
(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate: This compound differs by having methyl ester groups instead of ethyl ester groups.
2-(N-tert-butoxycarbonylamino)pyridine: This compound features a pyridine ring instead of a pentanedioate backbone.
Uniqueness
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate is unique due to its specific combination of the Boc protecting group with the pentanedioate backbone. This structure provides distinct reactivity and stability, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSHOWFVTUDCCM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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